molecular formula C22H14BrN3O3 B288070 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

Cat. No. B288070
M. Wt: 448.3 g/mol
InChI Key: ASFBVAUPSBCBFY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one, also known as BVC-317, is a compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. BVC-317 belongs to a class of compounds known as cyclohepta[c]pyrazolones, which have been shown to possess anti-cancer properties. In

Mechanism of Action

The mechanism of action of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is frequently dysregulated in cancer cells. 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to have minimal toxicity in non-cancerous cells, indicating that it may have a favorable safety profile. In addition to its anti-cancer properties, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has also been found to possess anti-inflammatory and anti-oxidant properties. These properties may have potential applications in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is its specificity for cancer cells, which may reduce the risk of off-target effects. Additionally, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to be effective in cancer cells that are resistant to other anti-cancer drugs, indicating that it may have potential as a treatment for drug-resistant cancers. One limitation of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one and its potential applications in the treatment of other diseases. Finally, preclinical studies are needed to evaluate the safety and efficacy of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one in vivo, which will be important for its eventual translation to clinical trials.

Synthesis Methods

The synthesis of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one involves the condensation of 2-bromoacetophenone and 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization using hydrazine hydrate to form the cyclohepta[c]pyrazolone ring. The final step involves the addition of vinyl magnesium bromide to the cyclohepta[c]pyrazolone ring to form 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one.

Scientific Research Applications

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been shown to possess anti-cancer properties and has been studied extensively in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

Product Name

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

Molecular Formula

C22H14BrN3O3

Molecular Weight

448.3 g/mol

IUPAC Name

3-[(E)-2-(2-bromophenyl)ethenyl]-1-(4-nitrophenyl)cyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C22H14BrN3O3/c23-19-7-3-1-5-15(19)9-14-20-18-6-2-4-8-21(27)22(18)25(24-20)16-10-12-17(13-11-16)26(28)29/h1-14H/b14-9+

InChI Key

ASFBVAUPSBCBFY-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

SMILES

C1=CC=C(C(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.